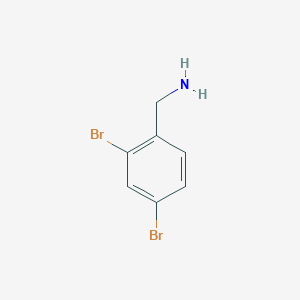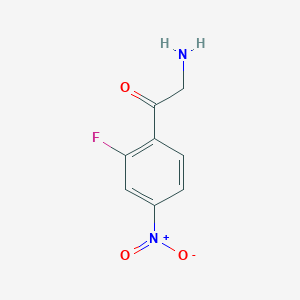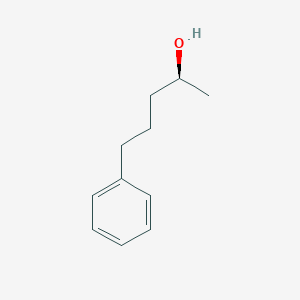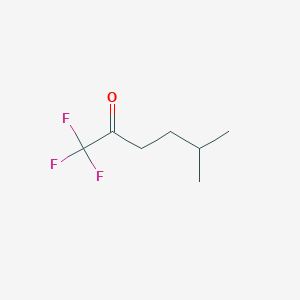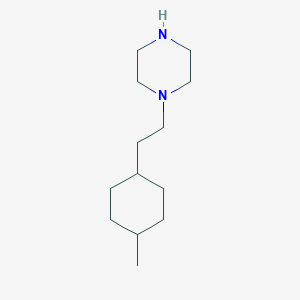
6-(1h-Pyrazol-1-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Pyrazol-1-yl)hexanoic acid is an organic compound that features a pyrazole ring attached to a hexanoic acid chain The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid chain. One common method is the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring. This is followed by the alkylation of the pyrazole with a suitable hexanoic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals or organocatalysts may be employed to enhance the efficiency of the cyclization and alkylation steps. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hexanol or hexanal derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
6-(1H-Pyrazol-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The hexanoic acid chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
2,6-Bis(1H-pyrazol-1-yl)isonicotinic acid: Contains two pyrazole rings attached to a nicotinic acid core.
6-[1-(1H-pyrazol-1-yl)acetamido]hexanoic acid: Similar structure with an acetamido group instead of a carboxylic acid group.
Uniqueness
6-(1H-Pyrazol-1-yl)hexanoic acid is unique due to its specific combination of a pyrazole ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for versatile chemical modifications, while the hexanoic acid chain enhances its solubility and bioavailability.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-pyrazol-1-ylhexanoic acid |
InChI |
InChI=1S/C9H14N2O2/c12-9(13)5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2,(H,12,13) |
InChI Key |
QTOSTXDKNMCOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





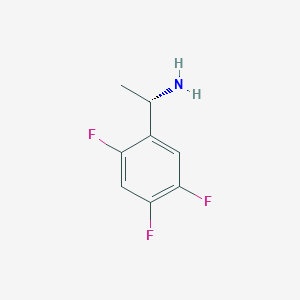
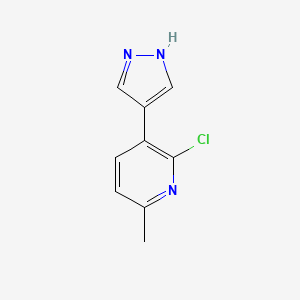

![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
